REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1.BrNC(=O)CCC(N)=O.NC1C(Br)=CC(C)=CN=1.[C:27]1(B(O)O)[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1.C(=O)([O-])[O-].[K+].[K+]>C(O)(=O)C.CS(C)=O.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.Cl[Pd]Cl>[NH2:1][C:2]1[C:7]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)=[CH:6][C:5]([CH3:8])=[CH:4][N:3]=1 |f:4.5.6,9.10.11|
|
Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
NC1=NC=C(C=C1)C
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
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C(C)(=O)O
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Name
|
|
Quantity
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20 g
|
Type
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reactant
|
Smiles
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BrNC(CCC(=O)N)=O
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Name
|
|
Quantity
|
3.7 g
|
Type
|
reactant
|
Smiles
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NC1=NC=C(C=C1Br)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
2.66 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)B(O)O
|
Name
|
|
Quantity
|
9.66 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
bis(triphenylphosphine)-palladium(II)chloride
|
Quantity
|
426 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction mixture was stirred at room temperature for 17 hours
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
2-amino-3-phenyl-5-methylpyridine was prepared
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice/water
|
Type
|
CUSTOM
|
Details
|
the solid removed by filtration
|
Type
|
CUSTOM
|
Details
|
the resulting precipitate was isolated by filtration (12.8 g)
|
Type
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TEMPERATURE
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Details
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The reaction mixture was heated to 80° C.
|
Type
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STIRRING
|
Details
|
with stirring for 15 hours
|
Duration
|
15 h
|
Type
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TEMPERATURE
|
Details
|
The reaction was cooled
|
Type
|
FILTRATION
|
Details
|
the crude product was collected by filtration
|
Type
|
ADDITION
|
Details
|
The resultant material was treated with 1 M aqueous hydrochloric acid (200 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble residues
|
Type
|
FILTRATION
|
Details
|
the resultant yellow precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NC=C(C=C1C1=CC=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |